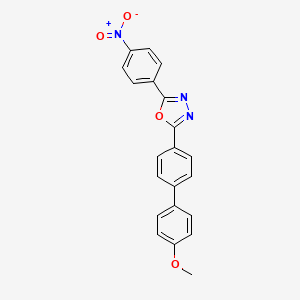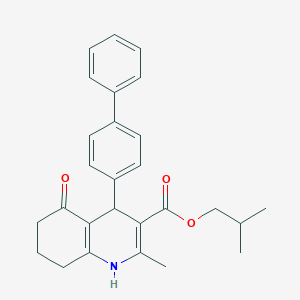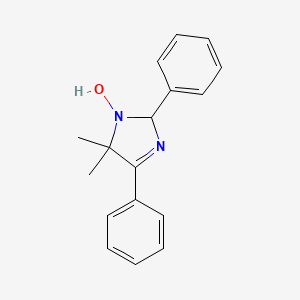
2-(4'-methoxy-4-biphenylyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4'-methoxy-4-biphenylyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, commonly known as PBD, is a fluorescent dye that is widely used in scientific research. PBD is known for its ability to bind to DNA and RNA and has been extensively studied for its applications in various fields such as cancer research, genetic engineering, and drug discovery.
Mecanismo De Acción
PBD binds to the minor groove of DNA and RNA through hydrogen bonding and van der Waals interactions. This binding causes a conformational change in the DNA structure, which can lead to DNA damage and inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
PBD has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, PBD can also cause toxicity in normal cells and has been shown to have mutagenic and carcinogenic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PBD is its ability to selectively bind to DNA and RNA, making it a powerful tool for studying DNA structure and function. PBD is also highly fluorescent, which allows for easy detection and visualization. However, PBD has limitations in terms of its toxicity and potential mutagenic and carcinogenic effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for PBD research, including the development of new PBD derivatives with improved selectivity and reduced toxicity. PBD can also be used in combination with other compounds to enhance its therapeutic potential in cancer treatment. In addition, PBD can be used in the development of new diagnostic tools for detecting DNA damage and mutations. Finally, PBD can be used in the study of epigenetics, which involves the modification of DNA structure and function without altering the underlying DNA sequence.
Métodos De Síntesis
PBD can be synthesized through a multistep process involving the condensation of 4-methoxybenzohydrazide with 4-nitrobenzoyl chloride, followed by cyclization with phosphorus oxychloride. The resulting PBD molecule can be purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
PBD has been extensively used in scientific research for its ability to bind to DNA and RNA. It is commonly used as a fluorescent probe to study DNA structure and function, as well as to detect DNA damage and mutations. PBD has also been used in genetic engineering to label specific DNA sequences and to study gene expression. In addition, PBD has been used in drug discovery to screen for compounds that can bind to DNA and inhibit its function.
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-27-19-12-8-15(9-13-19)14-2-4-16(5-3-14)20-22-23-21(28-20)17-6-10-18(11-7-17)24(25)26/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKIMDDCJAHIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4934100.png)
![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4934104.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide](/img/structure/B4934112.png)
![3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4934120.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)

![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)


![8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)

![1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4934214.png)